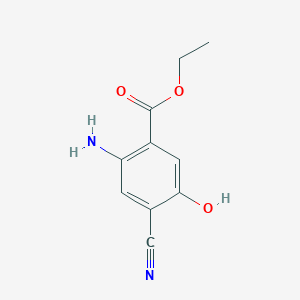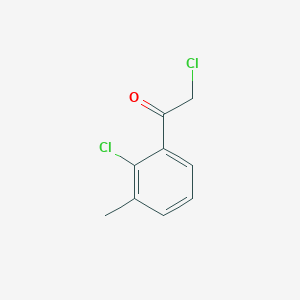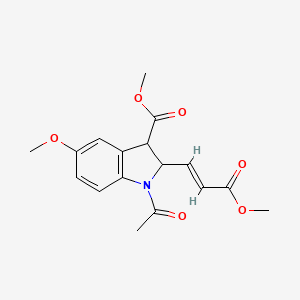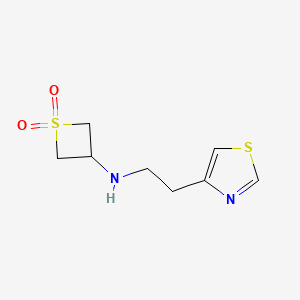![molecular formula C8H9BO4S B12955037 (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a thiophene ring with a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid typically involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the thiophene ring.
Substitution: Electrophilic substitution reactions occur primarily at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitrating agents, sulfonating agents, and halogenating agents are employed.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and boronic acid esters.
Applications De Recherche Scientifique
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.
Propriétés
Formule moléculaire |
C8H9BO4S |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO4S/c10-9(11)8-2-1-6-4-14(12,13)5-7(6)3-8/h1-3,10-11H,4-5H2 |
Clé InChI |
COKUIPWTJCNLTG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CS(=O)(=O)C2)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




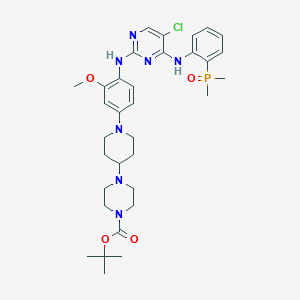

![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)

